2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole;hydrobromide
Description
2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole;hydrobromide is a complex organic compound that features a unique combination of pyrazole, thiazole, and phenyl groups
Properties
IUPAC Name |
2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3OS.BrH/c1-30-24-13-12-19(14-20(24)26)22-16-31-25(27-22)29-23(18-10-6-3-7-11-18)15-21(28-29)17-8-4-2-5-9-17;/h2-14,16,23H,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNRFTKZGPNFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)F.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole;hydrobromide typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines, thioamides, and fluoro-methoxy benzaldehydes. The key steps may involve:
Cyclization reactions: to form the pyrazole and thiazole rings.
Substitution reactions: to introduce the phenyl and fluoro-methoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the pyrazole ring or the fluoro-methoxy phenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the phenyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: May be used in the development of probes for studying biological systems.
Medicine
Industry
Materials Science: Could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-1,3-thiazole: Lacks the fluoro-methoxy phenyl group.
4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazole: Lacks the pyrazole and diphenyl groups.
Uniqueness
The unique combination of functional groups in 2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole;hydrobromide provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
